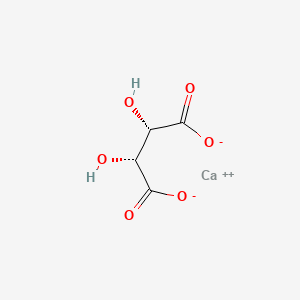
calcium;(2R,3S)-2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
calcium;(2R,3S)-2,3-dihydroxybutanedioate, also known as calcium tartrate, is a calcium salt of tartaric acid. This compound is a white crystalline powder that is commonly used in various industrial and scientific applications. It is known for its role in the food industry as a stabilizer and in the pharmaceutical industry for its potential health benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium tartrate can be synthesized through the reaction of tartaric acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving tartaric acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of calcium tartrate as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, calcium tartrate is often produced as a byproduct of the wine-making process. During wine fermentation, tartaric acid naturally present in grapes reacts with calcium ions to form calcium tartrate. This precipitate is collected, purified, and processed to produce calcium tartrate for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium tartrate undergoes various chemical reactions, including:
Oxidation: Calcium tartrate can be oxidized to produce oxalic acid and carbon dioxide.
Reduction: Reduction reactions involving calcium tartrate are less common but can occur under specific conditions.
Substitution: Calcium tartrate can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Metal salts like sodium chloride or potassium chloride can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxalic acid and carbon dioxide.
Reduction: Reduced forms of tartaric acid derivatives.
Substitution: Metal tartrates, where the calcium ion is replaced by another metal ion.
Wissenschaftliche Forschungsanwendungen
Calcium tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a chiral resolving agent in stereochemistry to separate enantiomers.
Biology: Studied for its role in calcium metabolism and bone health.
Medicine: Investigated for its potential use in calcium supplements and treatments for osteoporosis.
Industry: Utilized as a stabilizer in food products and as a precursor in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of calcium tartrate involves its dissociation into calcium ions and tartrate ions in aqueous solutions. The calcium ions play a crucial role in various biological processes, including bone formation and muscle contraction. The tartrate ions can act as antioxidants and chelating agents, binding to metal ions and preventing oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium tartrate: Similar to calcium tartrate but contains sodium ions instead of calcium ions.
Potassium tartrate: Contains potassium ions and is used in similar applications as calcium tartrate.
Magnesium tartrate: Contains magnesium ions and is studied for its potential health benefits.
Uniqueness
Calcium tartrate is unique due to its specific calcium content, which makes it particularly valuable in applications related to calcium supplementation and bone health. Its ability to act as a chiral resolving agent also sets it apart from other tartrate salts.
Eigenschaften
CAS-Nummer |
815-79-2 |
|---|---|
Molekularformel |
C4H10CaO9 |
Molekulargewicht |
242.19 g/mol |
IUPAC-Name |
calcium;(2S,3R)-2,3-dihydroxybutanedioate;trihydrate |
InChI |
InChI=1S/C4H6O6.Ca.3H2O/c5-1(3(7)8)2(6)4(9)10;;;;/h1-2,5-6H,(H,7,8)(H,9,10);;3*1H2/q;+2;;;/p-2/t1-,2+;;;; |
InChI-Schlüssel |
BFPNOFJOWBHRHR-SONKKDPBSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
Isomerische SMILES |
[C@@H]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.O.O.O.[Ca+2] |
Kanonische SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.O.[Ca+2] |
Key on ui other cas no. |
815-79-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















